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Compound of Interest

Compound Name: Lopirazepam

Cat. No.: B1675084 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The user's query referenced "Lopirazepam." This document pertains to

Loprazolam, as "Lopirazepam" is not a recognized pharmaceutical substance and is

presumed to be a typographical error. Loprazolam is a structurally related

imidazobenzodiazepine.

Introduction
Loprazolam is an imidazobenzodiazepine derivative with hypnotic, anxiolytic, anticonvulsant,

sedative, and skeletal muscle relaxant properties.[1][2] It is primarily indicated for the short-

term treatment of insomnia.[1][3] Like other benzodiazepines, its mechanism of action involves

the positive modulation of the GABA-A receptor, enhancing inhibitory neurotransmission in the

central nervous system.[1] Understanding the physicochemical properties and stability profile of

Loprazolam is critical for the development of robust formulations, the establishment of

appropriate storage conditions, and ensuring therapeutic efficacy and safety.

This technical guide provides a comprehensive overview of the core physicochemical

characteristics of Loprazolam, an analysis of its stability under various stress conditions, and

detailed experimental protocols relevant to its analysis.

Physicochemical Properties of Loprazolam
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The fundamental physicochemical properties of Loprazolam are summarized in the table

below. These parameters are essential for predicting its behavior in biological systems and for

guiding formulation development.

Property Value

Chemical Name

(2Z)-6-(2-chlorophenyl)-2-[(4-methylpiperazin-1-

yl)methylidene]-8-nitro-4H-imidazo[1,2-a]

[1,4]benzodiazepin-1-one

Molecular Formula C₂₃H₂₁ClN₆O₃

Molecular Weight 464.90 g/mol

Physical Appearance
Crystals from chloroform/ether; Yellow to Dark

Yellow Solid

Melting Point 214-215 °C

Boiling Point 597.5 ± 60.0 °C (Predicted)

pKa
Strongest Acidic: 19.13; Strongest Basic: 7.66

(Predicted, Chemaxon)

LogP (Octanol/Water) 2.68 (Predicted, Chemaxon)

Aqueous Solubility 0.0917 mg/mL (Predicted, ALOGPS)

Solubility in Solvents
Slightly soluble in Chloroform, DMSO, and

Methanol (may require heating or sonication)

Stability Analysis
The stability of a drug substance is a critical quality attribute that can impact its safety and

efficacy. Forced degradation studies are essential to identify potential degradation products and

establish the intrinsic stability of the molecule. While specific comprehensive stability data for

Loprazolam is limited, key insights can be drawn from available studies and data on structurally

similar benzodiazepines.

Key Stability Characteristics:
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Hydrolytic Stability: Loprazolam undergoes reversible hydrolysis of its azomethine group in

acidic conditions (sulfuric or hydrochloric acid). The reaction follows first-order kinetics

initially. The seven-membered diazepine ring, common in benzodiazepines, is known to be

susceptible to hydrolysis, which can lead to ring-opening.

Photostability: Loprazolam is noted to be light-sensitive. Studies on the related

benzodiazepine, alprazolam, show that photoinstability is a significant degradation pathway,

which increases as the pH decreases. It is therefore crucial to protect Loprazolam from light.

Thermal Stability: While specific thermal degradation pathways for Loprazolam are not

detailed in the available literature, studies on lorazepam show significant temperature-

dependent degradation. Thermal stress, often in combination with humidity, is a standard

component of forced degradation studies and has been shown to increase the rate of

degradation product formation in alprazolam tablets.

Oxidative Stability: No specific oxidative degradation products for Loprazolam have been

reported. However, forced degradation protocols for related compounds routinely include

exposure to oxidative agents like hydrogen peroxide to assess this pathway.

Summary of Loprazolam Stability Profile:
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Stress Condition Stability Profile

Acid Hydrolysis
Susceptible. Undergoes reversible, first-order

hydrolysis of the azomethine group.

Base Hydrolysis

Data not available for Loprazolam.

Benzodiazepines are generally susceptible to

base-catalyzed hydrolysis, often leading to ring-

opening.

Oxidation

Data not available. This pathway must be

evaluated as per ICH guidelines, typically using

hydrogen peroxide.

Thermal

Data not available. Temperature is known to

accelerate degradation in related compounds,

particularly in the presence of humidity.

Photolysis

Labeled as light-sensitive. Photodegradation is

a known critical pathway for related

benzodiazepines, especially at lower pH.

Protection from light is necessary.

Experimental Protocols
Detailed methodologies are required to accurately characterize the physicochemical and

stability properties of a drug substance. The following sections outline standard protocols

applicable to the analysis of Loprazolam.

Protocol for pKa Determination by Potentiometric
Titration
This method determines the pKa by measuring pH changes in a solution upon the addition of a

titrant.

Preparation of Solutions:

Prepare a standard solution of Loprazolam (e.g., 1 mM) in a suitable solvent system. Due

to Loprazolam's low aqueous solubility, a co-solvent system (e.g., water-methanol) may be
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necessary.

Prepare standardized titrant solutions of 0.1 M HCl and 0.1 M NaOH.

Prepare a 0.15 M potassium chloride solution to maintain constant ionic strength.

Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers

(e.g., pH 4, 7, and 10).

Titration Procedure:

Place a known volume (e.g., 20 mL) of the Loprazolam solution into a reaction vessel

equipped with a magnetic stirrer.

Immerse the calibrated pH electrode into the solution.

To determine a basic pKa, titrate the solution with 0.1 M HCl. To determine an acidic pKa,

first, make the solution acidic (pH ~2) with 0.1 M HCl, then titrate with 0.1 M NaOH until

the pH reaches ~12.

Add the titrant in small, precise increments, allowing the pH reading to stabilize after each

addition.

Record the pH value and the volume of titrant added at each step.

Data Analysis:

Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration

curve.

Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative curve

corresponds to the inflection point of the titration curve.

The pH at the half-equivalence point (the point where half of the acid/base has been

neutralized) is equal to the pKa.

Perform the titration in triplicate to ensure reproducibility.
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Protocol for LogP Determination by Shake-Flask Method
This is the traditional "gold standard" method for measuring the octanol-water partition

coefficient.

Phase Preparation:

Prepare a phosphate buffer solution (e.g., pH 7.4) and saturate it with n-octanol by mixing

them vigorously and allowing the phases to separate for at least 24 hours.

Saturate n-octanol with the buffer solution in the same manner.

Sample Preparation:

Prepare a stock solution of Loprazolam in the pre-saturated n-octanol. The concentration

should be chosen to be within the linear range of the analytical method used for

quantification (e.g., HPLC-UV).

Partitioning:

Add a known volume of the Loprazolam stock solution to a known volume of the pre-

saturated buffer in a separatory funnel or suitable vessel.

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow partitioning to reach

equilibrium.

Allow the two phases (n-octanol and aqueous buffer) to separate completely.

Centrifugation can be used to accelerate phase separation.

Quantification:

Carefully withdraw a sample from each phase.

Determine the concentration of Loprazolam in both the n-octanol and the aqueous phase

using a validated analytical method, such as HPLC-UV.

Calculation:
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Calculate the partition coefficient (P) using the formula: P = [Concentration in Octanol] /

[Concentration in Aqueous Phase].

The LogP is the base-10 logarithm of the partition coefficient: LogP = log₁₀(P).

The experiment should be repeated at least three times.

Protocol for Forced Degradation (Stress Testing)
This protocol follows the principles outlined in the ICH Q1A(R2) guideline to establish the

intrinsic stability and support the development of a stability-indicating analytical method.

Sample Preparation: Prepare solutions of Loprazolam in a suitable solvent. A parallel study

should be run on a placebo (formulation without the active ingredient) and the drug product

itself.

Acid and Base Hydrolysis:

Acid: Treat the drug solution with 0.1 M HCl. Store at room temperature and an elevated

temperature (e.g., 60°C).

Base: Treat the drug solution with 0.1 M NaOH. Store at room temperature.

Analyze samples at appropriate time points (e.g., 0, 2, 6, 24 hours). If significant

degradation occurs, neutralize the samples before analysis.

Oxidative Degradation:

Treat the drug solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

Store the sample at room temperature and protected from light.

Analyze at various time points.

Thermal Degradation (Thermolysis):

Expose the solid drug substance and drug product to dry heat at an elevated temperature

(e.g., 10°C above the accelerated stability testing temperature, such as 70-80°C).
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For solutions, heat at a suitable temperature (e.g., 60°C).

Analyze at time points that yield 5-20% degradation.

Photolytic Degradation:

Expose the drug substance (solid and in solution) and drug product to light providing an

overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet

energy of not less than 200 watt-hours/square meter.

A control sample should be protected from light (e.g., wrapped in aluminum foil) but stored

under the same temperature and humidity conditions.

Analysis:

Analyze all stressed samples using a high-resolution chromatographic method (e.g.,

HPLC with a photodiode array detector).

The method must be capable of separating the intact drug from all major degradation

products.

Assess peak purity of the parent drug peak to ensure it is spectrally homogeneous.

Attempt to achieve a mass balance, where the sum of the assay of the parent drug and

the levels of the degradation products accounts for close to 100% of the initial

concentration.

Mandatory Visualizations
Experimental Workflow for Forced Degradation
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Stress Conditions (ICH Q1A)

Analysis

Outcome

Drug Substance (API)

Acid Hydrolysis
(e.g., 0.1M HCl, 60°C)

Base Hydrolysis
(e.g., 0.1M NaOH, RT)

Oxidation
(e.g., 3% H2O2, RT)

Thermal
(e.g., 80°C Dry Heat)

Photolysis
(≥1.2M lux-hr, ≥200 W-hr/m²)

Drug Product Placebo

Stability-Indicating HPLC-PDA

Mass Balance Assessment Peak Purity Analysis

Identify Degradation
Pathways

Validate Analytical
Method

Click to download full resolution via product page

Caption: Workflow for a forced degradation study of a drug substance.

Metabolic Pathway of Loprazolam in Humans
The metabolism of Loprazolam has been studied in vivo, revealing species-specific pathways.

In humans, approximately half of the drug is excreted unchanged, while the other half is

metabolized, with the primary metabolite being a piperazine-N-oxide. This metabolite is also

pharmacologically active.
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Caption: Simplified metabolic pathway of Loprazolam in humans.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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